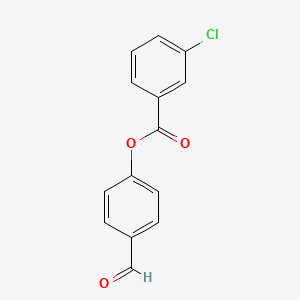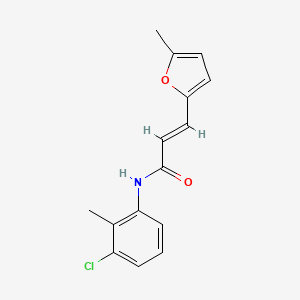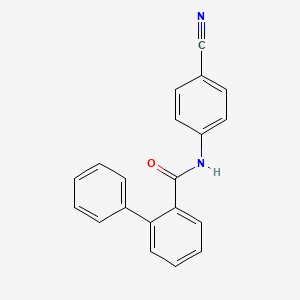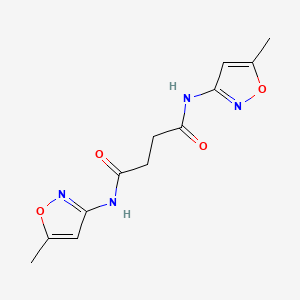![molecular formula C21H24N2O2 B5868682 3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IPA-3 and is widely used in various scientific studies.
作用機序
The mechanism of action of IPA-3 involves the inhibition of Akt activity. Akt is a serine/threonine protein kinase that plays a crucial role in various cellular processes. IPA-3 binds to the PH domain of Akt, which prevents its translocation to the plasma membrane and subsequent activation. This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Furthermore, IPA-3 has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of IPA-3 is its specificity towards Akt inhibition. This allows for the study of Akt-dependent signaling pathways without affecting other cellular processes. However, one of the limitations of IPA-3 is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary for its use in lab experiments.
将来の方向性
There are several future directions for IPA-3 research. One potential application is its use in combination therapy for cancer treatment. IPA-3 has been shown to enhance the efficacy of chemotherapy drugs in cancer cells. Furthermore, the development of more potent and selective Akt inhibitors based on the structure of IPA-3 is an area of active research. Finally, the potential use of IPA-3 in the treatment of neurodegenerative diseases is an area of interest that requires further investigation.
Conclusion:
In conclusion, IPA-3 is a synthetic compound that has gained significant attention in scientific research due to its unique properties. Its specificity towards Akt inhibition allows for the study of Akt-dependent signaling pathways without affecting other cellular processes. IPA-3 has potential therapeutic applications in cancer treatment, inflammatory diseases, and neurodegenerative diseases. However, careful dosing and monitoring are necessary for its use in lab experiments. The development of more potent and selective Akt inhibitors based on the structure of IPA-3 is an area of active research.
合成法
The synthesis of IPA-3 involves the reaction of 4-isopropylphenylboronic acid and 4-(propionylamino)phenylboronic acid with acryloyl chloride in the presence of a palladium catalyst. This reaction results in the formation of IPA-3 in high yield.
科学的研究の応用
IPA-3 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the protein kinase Akt, which is involved in various cellular processes such as cell growth, proliferation, and survival. IPA-3 has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, IPA-3 has been shown to have anti-inflammatory properties and can potentially be used to treat inflammatory diseases.
特性
IUPAC Name |
(E)-N-[4-(propanoylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)22-18-10-12-19(13-11-18)23-21(25)14-7-16-5-8-17(9-6-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,24)(H,23,25)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKVEUCPWXHSBF-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(propanoylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)


![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)

![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)


